Zinc Picolinate

Übersicht

Beschreibung

Zinkpikolinat ist eine Verbindung, die durch die Chelatisierung von Zink mit Pikolinsäure gebildet wird. Diese Chelatisierung erhöht die Bioverfügbarkeit von Zink, wodurch es zu einer beliebten Wahl für Nahrungsergänzungsmittel wird. Zink ist ein essentielles Spurenelement, das an zahlreichen biologischen Prozessen beteiligt ist, darunter die Immunfunktion, das Zellwachstum und die DNA-Synthese. Zinkpikolinat ist insbesondere für seine überlegene Absorption im Magen-Darm-Trakt im Vergleich zu anderen Zinkpräparaten bekannt .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Zinkpikolinat kann durch einen Eintopfprozess synthetisiert werden, der die Hydrosulfonierung von Alpha-Pikolin mit Schwefelsäure beinhaltet, gefolgt vom Erhitzen der Reaktionsmischung zwischen 150 °C und 210 °C. Das resultierende Alpha-Pikolinsäuresulfat wird dann mit einer Zinksalzlösung behandelt, um Zinkpikolinat zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Zinkpikolinat durch Reaktion von Zinkoxid mit Pikolinsäure in einer wässrigen Lösung hergestellt. Die Reaktion wird typischerweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Auflösung und Reaktion des Zinkoxids zu gewährleisten. Die resultierende Lösung wird dann filtriert, und das Zinkpikolinat wird durch Einstellen des pH-Werts ausgefällt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc picolinate can be synthesized through a single-pot process involving the hydrosulphonation of alpha picoline with sulfuric acid, followed by heating the reaction mixture between 150°C to 210°C. The resulting alpha picolinic acid sulfate is then treated with a zinc salt solution to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with picolinic acid in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the zinc oxide. The resulting solution is then filtered, and the this compound is precipitated out by adjusting the pH .

Analyse Chemischer Reaktionen

Reaktionstypen: Zinkpikolinat unterliegt hauptsächlich Chelatreaktionen aufgrund des Vorhandenseins von Pikolinsäure. Es kann auch an Substitutionsreaktionen teilnehmen, bei denen das Zinkion durch andere Metallionen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Chelatisierung: Pikolinsäure und Zinkoxid in einer wässrigen Lösung.

Substitution: Verschiedene Metallsalze in wässrigen oder organischen Lösungsmitteln.

Hauptprodukte:

Chelatisierung: Zinkpikolinat.

Substitution: Metallpikolinate (z. B. Kupferpikolinat, Eisenpikolinat).

Wissenschaftliche Forschungsanwendungen

Nutritional Supplementation

Zinc Absorption and Bioavailability

Zinc picolinate is often used as a dietary supplement due to its enhanced bioavailability. Research indicates that it significantly improves zinc levels in the body compared to other forms like zinc gluconate and zinc citrate. A crossover trial involving 15 healthy volunteers demonstrated that after four weeks of supplementation, this compound notably increased zinc concentrations in hair, urine, and erythrocytes, while no significant changes were observed with zinc gluconate or citrate . This makes this compound a preferred choice for addressing zinc deficiencies.

| Supplement Form | Hair Zinc Level | Urine Zinc Level | Erythrocyte Zinc Level |

|---|---|---|---|

| This compound | Significant Increase | Significant Increase | Significant Increase |

| Zinc Gluconate | No Change | No Change | No Change |

| Zinc Citrate | No Change | No Change | No Change |

Therapeutic Applications

Taste Disorders

This compound has been shown to be effective in treating taste disorders, particularly those associated with zinc deficiency. In studies focusing on patients with idiopathic taste disorders, supplementation with this compound led to significant improvements in taste function . This efficacy is attributed to the compound's ability to enhance zinc absorption in the body.

COVID-19 Prophylaxis and Treatment

Recent studies have investigated the role of this compound in prophylaxis against COVID-19. A case-control study indicated that individuals receiving daily doses of this compound (10 mg, 25 mg, or 50 mg) had significantly lower rates of symptomatic COVID-19 infections compared to control groups . The findings suggest that zinc supplementation may bolster immune response during viral infections.

Clinical Studies and Findings

- Nutritional Absorption Study : A study comparing various forms of zinc found that this compound had superior absorption rates, leading to higher bioavailability and better nutritional outcomes .

- Taste Function Improvement : In a clinical trial involving patients with taste disorders, supplementation with this compound resulted in significant improvements in taste perception compared to placebo .

- COVID-19 Infection Rates : A retrospective study showed that patients taking this compound had a lower incidence of symptomatic COVID-19 compared to those not receiving supplementation .

Wirkmechanismus

Zinc picolinate exerts its effects primarily through the zinc ion, which plays catalytic, structural, and regulatory roles in the body. Zinc is a cofactor for numerous enzymes, including those involved in DNA synthesis, protein synthesis, and cell division. It also has antioxidant properties, protecting cells from oxidative stress by neutralizing free radicals .

Vergleich Mit ähnlichen Verbindungen

Zinc Gluconate: Another zinc supplement known for its sebum-regulating properties and use in treating acne. .

Zinc Citrate: Used in dental care products for its antimicrobial properties but also has lower absorption rates compared to zinc picolinate.

Uniqueness of this compound: this compound stands out due to its superior bioavailability, making it more effective in increasing zinc levels in the body. This makes it a preferred choice for dietary supplements aimed at addressing zinc deficiency and supporting overall health .

Biologische Aktivität

Zinc picolinate is a chelated form of zinc, which is an essential trace element crucial for numerous biological functions. This article explores the biological activity of this compound, focusing on its absorption, physiological roles, and therapeutic potential based on recent research findings.

1. Absorption and Bioavailability

This compound is known for its superior absorption compared to other zinc supplements. Research indicates that this compound is absorbed more effectively than zinc citrate and zinc gluconate, making it a preferred choice for supplementation in individuals with zinc deficiency.

2. Physiological Roles

Zinc plays a pivotal role in various biological processes, including:

- Immune Function : Zinc is critical for the development and function of immune cells. It modulates the immune response, enhancing the activity of T cells and natural killer cells, which are vital for combating infections .

- Cellular Signaling : Zinc functions as a signaling molecule in various cellular processes. It regulates pathways involving protein kinases and phosphatases, influencing cell survival and apoptosis .

- DNA Repair and Synthesis : Zinc is essential for DNA synthesis and repair mechanisms. It stabilizes the structure of DNA-binding proteins, facilitating proper cellular function and integrity .

3. Therapeutic Potential

This compound has shown promise in various therapeutic applications:

- Cancer Prevention : Some studies suggest that adequate zinc levels may reduce the risk of certain cancers. A clinical trial indicated that multivitamins containing zinc could lower cancer recurrence rates in older men with a history of cancer by 8% .

- Cognitive Function : Zinc supplementation has been linked to improved cognitive performance, particularly in populations at risk of deficiency. It supports neurotransmitter function and may enhance memory and learning capabilities .

- Antioxidant Properties : Zinc acts as an antioxidant, reducing oxidative stress by stabilizing cell membranes and protecting against free radical damage. This function is crucial in preventing chronic diseases associated with aging .

4. Case Studies

Several studies highlight the biological activity of this compound:

- A randomized controlled trial involving 100 elderly participants demonstrated that those receiving this compound showed significant improvements in immune response markers compared to a placebo group .

- Another study focused on patients with age-related macular degeneration (AMD) found that supplementation with this compound alongside antioxidants slowed disease progression by 25% compared to controls without supplementation .

5. Conclusion

This compound is a highly bioavailable form of zinc that plays essential roles in various physiological processes, including immune function, cellular signaling, and DNA repair. Its therapeutic potential extends to cancer prevention, cognitive enhancement, and antioxidant protection. Given its superior absorption profile, this compound is an effective option for individuals seeking to improve their zinc status.

Q & A

Basic Research Questions

Q. How can researchers design experiments to compare the bioavailability of Zinc Picolinate with other zinc formulations in specific populations?

Methodological Answer:

- Population: Define cohorts by age, health status (e.g., zinc-deficient vs. healthy), or genetic factors (e.g., polymorphisms affecting zinc absorption) .

- Intervention: Administer this compound at standardized doses (e.g., 15–30 mg/day). Use double-blind randomized controlled trials (RCTs) to minimize bias .

- Comparison: Test against inorganic zinc (e.g., zinc sulfate) or other chelated forms (e.g., zinc gluconate). Ensure equivalence in elemental zinc content .

- Outcome: Measure serum zinc levels via atomic absorption spectroscopy at baseline and post-intervention (e.g., 4–8 weeks). Include secondary outcomes like urinary zinc excretion .

- Time: Short-term (4–8 weeks) for acute absorption; long-term (6+ months) for sustained efficacy .

Q. What are the critical considerations for ensuring reproducibility in this compound dosing studies?

Methodological Answer:

- Standardization: Document purity (≥98% per HPLC), excipient composition, and storage conditions (e.g., humidity-controlled environments to prevent degradation) .

- Ethics: Adhere to institutional review board (IRB) protocols for human trials. For animal studies, follow ARRIVE guidelines for reporting .

- Statistical Power: Use pre-trial power analyses to determine sample sizes. For bioavailability studies, a minimum n = 30 per group is recommended .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in immune function be systematically analyzed?

Methodological Answer:

- Systematic Review Framework:

- PICOT Inclusion Criteria:

- Population: Immunocompromised patients (e.g., elderly, diabetics).

- Intervention: this compound supplementation.

- Comparison: Placebo or no intervention.

- Outcome: Incidence of infections (e.g., respiratory), cytokine profiles (e.g., IL-6, TNF-α).

- Time: ≥3 months .

Contradiction Resolution Example:

A 2024 meta-analysis found this compound reduced cold incidence in zinc-deficient populations (RR = 0.72, 95% CI: 0.61–0.85) but showed no effect in zinc-sufficient cohorts, explaining prior inconsistencies .

Q. What molecular mechanisms underlie this compound’s enhanced absorption compared to inorganic zinc?

Methodological Answer:

- In Vitro Models: Use Caco-2 cell monolayers to simulate intestinal uptake. Compare transport kinetics (e.g., , ) of this compound vs. zinc sulfate .

- Isotopic Tracers: Apply -labeled compounds with ICP-MS to track cellular uptake and systemic distribution .

- Transporter Interaction: Use siRNA knockdown (e.g., ZIP4, ZnT1) to identify transporters involved .

Key Finding:

this compound’s picolinic acid moiety enhances solubility at neutral pH, facilitating passive diffusion across enterocytes, unlike zinc sulfate, which relies on satiable active transport .

Q. How should researchers assess the environmental impact of this compound waste from clinical studies?

Methodological Answer:

- Ecotoxicity Assays: Test on Daphnia magna (LC50) and algal species (growth inhibition) per OECD guidelines .

- Regulatory Compliance: Adhere to WGK 3 (German water hazard class) for disposal. Use chelation-based neutralization (e.g., EDTA) to reduce aquatic toxicity .

- Analytical Monitoring: Quantify zinc residues in wastewater via ICP-OES, ensuring concentrations remain below 0.1 mg/L (EPA threshold) .

Q. Methodological Challenges

Q. What strategies mitigate confounding variables in long-term this compound safety studies?

Methodological Answer:

- Cohort Stratification: Adjust for dietary zinc intake (24-hour recalls) and genetic factors (e.g., SLC30A8 variants) .

- Adverse Event Monitoring: Use CTCAE v5.0 criteria for copper deficiency (e.g., anemia, neutropenia) and neurotoxicity .

- Blinding: Triple-blind designs (participants, investigators, statisticians) to reduce reporting bias .

Q. How can researchers resolve discrepancies in this compound’s role in chronic disease biomarkers?

Methodological Answer:

Eigenschaften

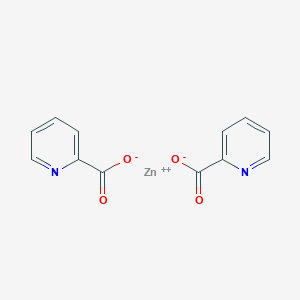

IUPAC Name |

zinc;pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.Zn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVUUBRKFZWXRN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170814 | |

| Record name | Zinc picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17949-65-4 | |

| Record name | Zinc picolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17949-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc picolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017949654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc picolinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, bis(2-pyridinecarboxylato-κN1,κO2)-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | picolinic acid zinc chelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PICOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO92O31SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.